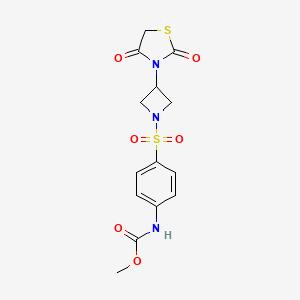
Methyl (4-((3-(2,4-dioxothiazolidin-3-yl)azetidin-1-yl)sulfonyl)phenyl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“Methyl (4-((3-(2,4-dioxothiazolidin-3-yl)azetidin-1-yl)sulfonyl)phenyl)carbamate” is a complex organic compound. It contains a thiazolidine ring, which is a five-membered ring containing both sulfur and nitrogen . Thiazolidine derivatives are known to exhibit a wide range of biological activities, including antimicrobial, anticancer, and antioxidant properties .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a thiazolidine ring, an azetidine ring, a sulfonyl group, and a carbamate group. The presence of these functional groups could potentially influence the compound’s reactivity and biological activity.
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the thiazolidine ring, azetidine ring, sulfonyl group, and carbamate group could potentially influence properties such as solubility, stability, and reactivity .
Aplicaciones Científicas De Investigación
Microwave-Assisted Synthesis and Pharmacological Evaluation
A study by Mistry and Desai (2006) highlights the microwave-assisted synthesis of nitrogen and sulfur-containing heterocyclic compounds, including derivatives similar in structure to the specified chemical. These compounds were evaluated for their antibacterial and antifungal activities, showcasing the method's efficiency in producing pharmacologically active molecules (Mistry & Desai, 2006).
Synthesis and Antimicrobial Activity of Sulfonamide Hybrids
Hussein (2018) focused on the synthesis of novel sulfonamide hybrids, including carbamate and acyl-thiourea scaffolds, which were evaluated for their antimicrobial properties. This research indicates the potential of such derivatives in creating effective antimicrobial agents (Hussein, 2018).
Chemical Modification for Antibacterial Activity Enhancement
Sendai et al. (1985) explored the chemical modification of sulfazecin, aiming to enhance antibacterial activity through the synthesis of azetidinone derivatives. This study underscores the importance of chemical modification in improving the efficacy of antibacterial agents (Sendai et al., 1985).
Synthesis and Evaluation of Arylpiperazinyl Oxazolidinones
Jang et al. (2004) synthesized a series of arylpiperazinyl oxazolidinones, assessing their antibacterial activity against resistant strains. This research contributes to the understanding of how diversifying N-substituents can impact the antibacterial efficacy of compounds (Jang et al., 2004).
Stereoselective Isoxazolidine Synthesis
Karyakarte, Smith, and Chemler (2012) described a stereoselective synthesis of isoxazolidines through copper-catalyzed aminooxygenation, demonstrating the utility of these compounds in organic synthesis and potential pharmacological applications (Karyakarte, Smith, & Chemler, 2012).
Direcciones Futuras
Mecanismo De Acción
Target of Action
Compounds with thiazolidine motifs, which this compound possesses, are known to have diverse therapeutic and pharmaceutical activity .
Mode of Action
Without specific studies on “Methyl (4-((3-(2,4-dioxothiazolidin-3-yl)azetidin-1-yl)sulfonyl)phenyl)carbamate”, it’s difficult to determine its exact mode of action. Generally, thiazolidine derivatives interact with their targets in a way that modulates the target’s activity .
Biochemical Pathways
Thiazolidine derivatives are known to affect various biological targets .
Pharmacokinetics
Thiazolidine derivatives have been synthesized using various approaches to improve their selectivity, purity, product yield, and pharmacokinetic activity .
Result of Action
Thiazolidine derivatives show varied biological properties such as anticancer, anticonvulsant, antimicrobial, anti-inflammatory, neuroprotective, antioxidant activity, and so on .
Propiedades
IUPAC Name |
methyl N-[4-[3-(2,4-dioxo-1,3-thiazolidin-3-yl)azetidin-1-yl]sulfonylphenyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O6S2/c1-23-13(19)15-9-2-4-11(5-3-9)25(21,22)16-6-10(7-16)17-12(18)8-24-14(17)20/h2-5,10H,6-8H2,1H3,(H,15,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUZITWUDSJBVKP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)NC1=CC=C(C=C1)S(=O)(=O)N2CC(C2)N3C(=O)CSC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O6S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

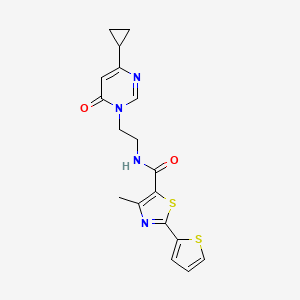

![(2Z)-2-{[2-(acetylamino)phenyl]imino}-6-methoxy-2H-chromene-3-carboxamide](/img/structure/B2581092.png)
![2-Chloro-N-[2-(4-methyl-1,3-benzoxazol-2-yl)ethyl]propanamide](/img/structure/B2581093.png)
![N-(5-(6-methoxy-1H-indole-2-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)cyclopropanecarboxamide](/img/structure/B2581096.png)

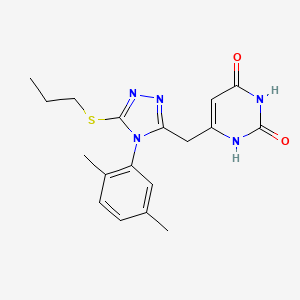
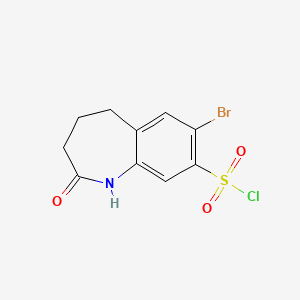
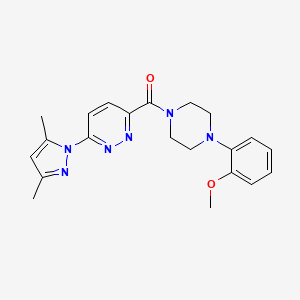
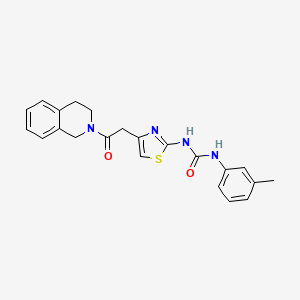

![3-Ethyl-8-((2-(trifluoromethyl)phenyl)sulfonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2581108.png)
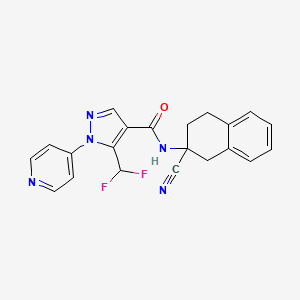
![1-cyclopropyl-4-((1-(2,3-dihydrobenzo[b][1,4]dioxine-2-carbonyl)azetidin-3-yl)oxy)-6-methylpyridin-2(1H)-one](/img/structure/B2581110.png)